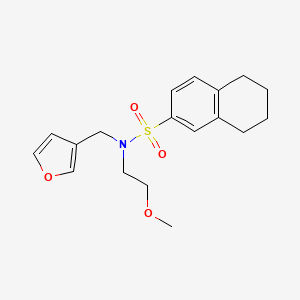
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydronaphthalene core with furan and methoxyethyl substituents. The sulfonamide group enhances its solubility and bioactivity.
Chemical Formula:
- Molecular Formula: C17H23N1O3S1
- Molecular Weight: 323.44 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- Compounds with sulfonamide groups often act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
-
Antimicrobial Properties:
- Similar compounds have shown effectiveness against various bacterial strains, likely due to their ability to interfere with bacterial folate synthesis.
-
Anticancer Activity:
- Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
Biological Activity Data Table
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial | 15 | Inhibition of folate synthesis |
| Related Sulfonamide Compound A | Anticancer | 10 | Induction of apoptosis |
| Related Sulfonamide Compound B | Anti-inflammatory | 20 | COX inhibition |
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antimicrobial activity of various sulfonamides against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects comparable to standard antibiotics.
-
Cancer Cell Line Studies:
- In vitro studies using human breast cancer cell lines demonstrated that the compound reduced cell viability by 50% at concentrations around 10 µM after 48 hours of treatment. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.
-
Neuroprotective Effects:
- Research exploring neuroprotective properties indicated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-22-11-9-19(13-15-8-10-23-14-15)24(20,21)18-7-6-16-4-2-3-5-17(16)12-18/h6-8,10,12,14H,2-5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUWKFFTVRAYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














